molecular formula C18H13ClN2O3S2 B11688895 (Z)-2-chloro-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide CAS No. 5534-93-0

(Z)-2-chloro-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Cat. No.: B11688895
CAS No.: 5534-93-0
M. Wt: 404.9 g/mol
InChI Key: MOWZGRUMZNEARW-GDNBJRDFSA-N
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Description

(Z)-2-chloro-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a benzamide core linked to a thioxothiazolidinylidene moiety, which is further substituted with a methoxybenzylidene group. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-chloro-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide typically involves a multi-step process:

    Formation of Thioxothiazolidinone: The initial step involves the reaction of a suitable thiourea derivative with chloroacetic acid to form the thioxothiazolidinone ring.

    Benzylidene Substitution: The thioxothiazolidinone intermediate is then reacted with 2-methoxybenzaldehyde under basic conditions to introduce the benzylidene group.

    Benzamide Formation: Finally, the substituted thioxothiazolidinone is coupled with 2-chlorobenzoyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-chloro-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzylidene group can be reduced to a benzyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-chloro-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential anti-inflammatory and anticancer properties. Studies have shown that it can inhibit the activity of certain enzymes involved in inflammation and cancer progression .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-chloro-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the biological pathway involved. This inhibition can lead to reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (Z)-2-chloro-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide stands out due to its specific substitution pattern and the presence of the thioxothiazolidinone ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

5534-93-0

Molecular Formula

C18H13ClN2O3S2

Molecular Weight

404.9 g/mol

IUPAC Name

2-chloro-N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C18H13ClN2O3S2/c1-24-14-9-5-2-6-11(14)10-15-17(23)21(18(25)26-15)20-16(22)12-7-3-4-8-13(12)19/h2-10H,1H3,(H,20,22)/b15-10-

InChI Key

MOWZGRUMZNEARW-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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